Cas no 133951-59-4 (Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-)

Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 化学的及び物理的性質
名前と識別子
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- 2-(BUTAN-2-YL)-4-(CHLOROMETHYL)-1,3-OXAZOLE
- Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-
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- インチ: 1S/C8H12ClNO/c1-3-6(2)8-10-7(4-9)5-11-8/h5-6H,3-4H2,1-2H3
- InChIKey: BEPFUFACAGXPKN-UHFFFAOYSA-N
- ほほえんだ: ClCC1=COC(C(C)CC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26
Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382164-10.0g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 10.0g |
$4974.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035422-1g |
2-(Butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 95% | 1g |
¥5775.0 | 2024-04-18 | |
Enamine | EN300-382164-2.5g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 2.5g |
$2268.0 | 2023-03-02 | ||
Enamine | EN300-382164-0.25g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 0.25g |
$1065.0 | 2023-03-02 | ||
Enamine | EN300-382164-0.5g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 0.5g |
$1111.0 | 2023-03-02 | ||
Enamine | EN300-382164-0.1g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 0.1g |
$1019.0 | 2023-03-02 | ||
Enamine | EN300-382164-1.0g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-382164-0.05g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 0.05g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-382164-5.0g |
2-(butan-2-yl)-4-(chloromethyl)-1,3-oxazole |
133951-59-4 | 5.0g |
$3355.0 | 2023-03-02 |
Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)- 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Oxazole, 4-(chloromethyl)-2-(1-methylpropyl)-に関する追加情報
Professional Introduction to Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) and Its CAS No. 133951-59-4
Oxazole, 4-(chloromethyl)-2-(1-methylpropyl), identified by the Chemical Abstracts Service Number (CAS No.) 133951-59-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class, a heterocycle characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The structural features of Oxazole, 4-(chloromethyl)-2-(1-methylpropyl), particularly its chloromethyl and 1-methylpropyl substituents, endow it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The significance of this compound lies in its potential applications as an intermediate in the synthesis of bioactive molecules. The presence of a chloromethyl group at the 4-position of the oxazole ring introduces reactivity that can be exploited for further functionalization, enabling the creation of more complex structures. This property is particularly valuable in medicinal chemistry, where the ability to modify molecular frameworks is crucial for optimizing pharmacological activity. Additionally, the 1-methylpropyl group contributes to the steric and electronic environment of the molecule, influencing its interactions with biological targets.
In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. Oxazoles have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The structural motif of Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) aligns well with these trends, as it combines the inherent bioactivity of the oxazole core with additional functional groups that may enhance its therapeutic potential. Current research efforts are focused on exploring how modifications at different positions of the oxazole ring can influence its biological profile.
One of the most exciting areas of investigation involves the use of Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) as a precursor in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in synthesizing compounds that target specific enzymes or receptors involved in disease pathways. The chloromethyl group serves as a versatile handle for introducing further functionalization through nucleophilic addition reactions, allowing chemists to tailor the molecule's properties to specific biological needs. This flexibility is particularly important in drug discovery pipelines where lead optimization is a critical step.
The 1-methylpropyl group in Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) also plays a role in modulating the molecule's pharmacokinetic properties. By introducing steric bulk at the 2-position of the oxazole ring, this substituent can affect solubility, metabolic stability, and membrane permeability—key factors that determine a drug's efficacy and safety. Recent computational studies have highlighted how such structural features can be leveraged to improve drug-like characteristics, making this compound an attractive scaffold for further development.
Advances in synthetic methodologies have also contributed to the growing interest in Oxazole, 4-(chloromethyl)-2-(1-methylpropyl). Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound, facilitating access to derivatives with tailored biological activities. These methods have opened up new avenues for medicinal chemists to explore and have accelerated the discovery process.
The potential applications of Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) extend beyond traditional small-molecule drug development. Researchers are also investigating its use in materials science and agrochemicals due to its unique structural properties. For example, derivatives of this compound have shown promise as building blocks for novel polymers or as intermediates in crop protection agents. Such interdisciplinary applications underscore the versatility and importance of heterocyclic compounds like oxazoles.
As our understanding of biological systems continues to evolve, so does our approach to drug design. The integration of computational biology and artificial intelligence has revolutionized how we identify and optimize lead compounds like Oxazole, 4-(chloromethyl)-2-(1-methylpropyl). These technologies allow researchers to predict molecular interactions with unprecedented accuracy, guiding the design of more effective therapeutic agents. The combination of traditional organic synthesis with cutting-edge computational tools has created an exciting new landscape for pharmaceutical innovation.
In conclusion,Oxazole, 4-(chloromethyl)-2-(1-methylpropyl) (CAS No. 133951-59-4) represents a fascinating compound with significant potential in multiple areas of chemistry and biology. Its unique structural features make it a valuable tool for synthetic chemists and medicinal biologists alike. As research progresses,we can expect to see more applications emerging from this versatile scaffold,further solidifying its importance in modern science.
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